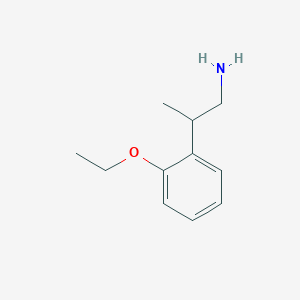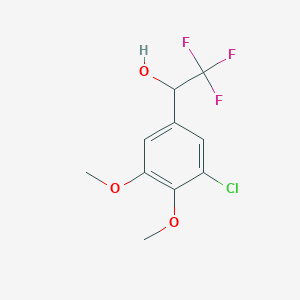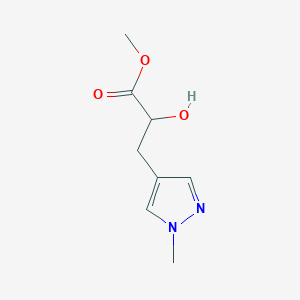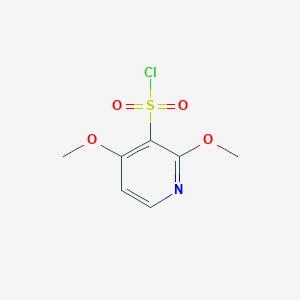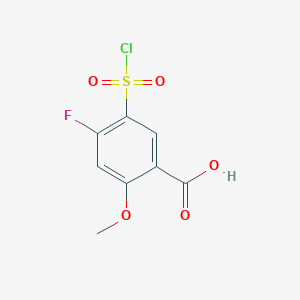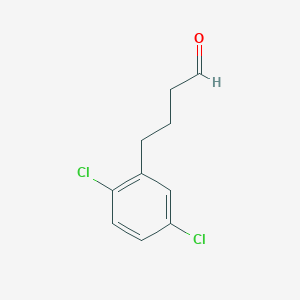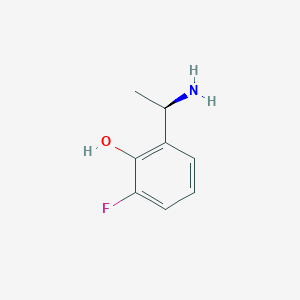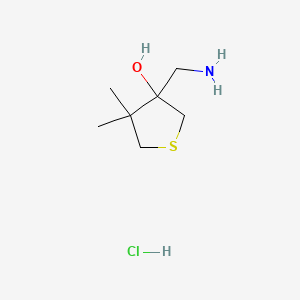
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a pent-3-ene-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically includes the use of hydroxyl and aldehyde groups present in biomass-derived molecules, which are then subjected to reductive amination using catalysts such as ruthenium nanoparticles supported on niobium oxide and molecular hydrogen .
Industrial Production Methods
Industrial production of this compound may involve the catalytic transformation of renewable biomass into value-added chemicals. This method is appealing due to its sustainability and the use of mild reaction conditions, which result in high selectivity towards the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in its aromatic structure.
2-(Aminomethyl)pyridine: Another similar compound with an aminomethyl group attached to a pyridine ring.
2-(Aminomethyl)thiophene: This compound features an aminomethyl group attached to a thiophene ring
Uniqueness
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is unique due to its specific structure, which includes both an aminomethyl group and a pent-3-ene-1,2-diol backbone. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-methylpent-3-ene-1,2-diol |
InChI |
InChI=1S/C7H15NO2/c1-6(2)3-7(10,4-8)5-9/h3,9-10H,4-5,8H2,1-2H3 |
Clave InChI |
HYKHIEVXNBEDEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(CN)(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


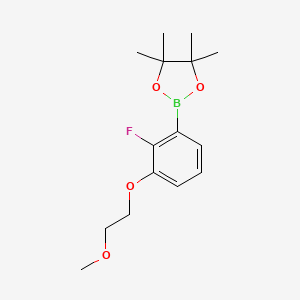
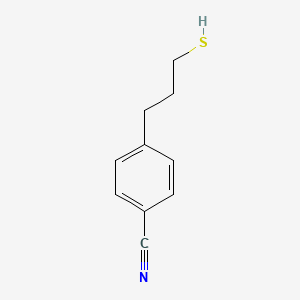
![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
